Cas no 151928-33-5 ((3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone)

(3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone structure
151928-33-5 structure
Productnaam:(3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone
CAS-nummer:151928-33-5
MF:C36H44N8O9
MW:732.782768249512
CID:190357
PubChem ID:9961991

(3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone Chemische en fysische eigenschappen

Naam en identificatie

    • Cyclo(glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-b-hydroxy-L-tyrosyl) (9CI)
    • 1H-Pyrrolo[1,2-a][1,4,7,10,13,16,19]heptaazacycloheneicosine,cyclic peptide deriv.
    • Win 68577
    • Win68577
    • Cyclo(glycyl-L-tryptophyl-L-prolylglycyl-L-valylglycyl-beta-hydroxy-L-tyrosyl)
    • (3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,
    • 151928-33-5
    • Win-68577
    • (3S,9S,15S,21S)-9-[hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone
    • CHEBI:183420
    • Cyclo(glycyltryptophylprolylglycylvalylglycyl-beta-hydroxytyrosyl)
    • (3S,9S,15S,21S)-9-[Hydroxy-(4-hydroxyphenyl)methyl]-3-(1H-indol-3-ylmethyl)-15-propan-2-yl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone
    • Inchi: 1S/C36H44N8O9/c1-19(2)30-34(51)39-18-29(48)43-31(32(49)20-9-11-22(45)12-10-20)35(52)40-16-27(46)41-25(14-21-15-37-24-7-4-3-6-23(21)24)36(53)44-13-5-8-26(44)33(50)38-17-28(47)42-30/h3-4,6-7,9-12,15,19,25-26,30-32,37,45,49H,5,8,13-14,16-18H2,1-2H3,(H,38,50)(H,39,51)(H,40,52)(H,41,46)(H,42,47)(H,43,48)/t25-,26-,30-,31-,32?/m0/s1
    • InChI-sleutel: SYBLQDYULNRQHI-ZTRORRTFSA-N
    • LACHT: O=C1[C@H](CC2=CNC3C=CC=CC2=3)NC(CNC([C@H](C(C2C=CC(=CC=2)O)O)NC(CNC([C@H](C(C)C)NC(CNC([C@@H]2CCCN21)=O)=O)=O)=O)=O)=O

Berekende eigenschappen

  • Exacte massa: 732.32312501g/mol
  • Monoisotopische massa: 732.32312501g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 9
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 53
  • Aantal draaibare bindingen: 5
  • Complexiteit: 1370
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 4
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.7
  • Topologisch pooloppervlak: 251
Aanbevolen leveranciers
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.